The synthesis of grisein has been explored through various methods. One notable approach involves a convergent total synthesis that utilizes several key intermediates. The synthesis begins with the preparation of isothiocyanate and partially protected β-lysine, which are then coupled to form thiourea intermediates. Subsequent steps include a Lewis acid-catalyzed guanidine closure and deprotection strategies to yield the final product .
Another method reported by Crotti et al. emphasizes regioselective epoxide ring-opening reactions, allowing for the formation of functionalized glucal derivatives that serve as precursors for further transformations leading to grisein . The synthesis process typically requires careful control of reaction conditions to avoid epimerization and ensure high yields.
Grisein's molecular structure features a nucleoside core linked to a thionucleoside moiety. The compound exhibits specific stereochemistry that is critical for its biological activity. Analytical techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have been employed to elucidate its three-dimensional structure and confirm the arrangement of functional groups .
The molecular formula of grisein is C₁₄H₁₈N₄O₅S, indicating the presence of sulfur in its structure, which is integral to its mechanism of action as an antibiotic.
Grisein undergoes several chemical reactions that are pivotal for its functionality. It primarily acts by inhibiting aminoacyl-tRNA synthetases, enzymes essential for protein synthesis in bacteria. This inhibition occurs through the formation of stable complexes between grisein and the target enzyme, effectively blocking the binding sites necessary for tRNA attachment .
Additionally, grisein can participate in redox reactions due to its thionucleoside nature, which may influence its reactivity and interaction with cellular components.
The mechanism of action for grisein involves its incorporation into bacterial cells via specific transport systems that recognize its siderophore component. Once inside, grisein inhibits the function of aminoacyl-tRNA synthetases by mimicking natural substrates, leading to errors in protein translation and ultimately bacterial cell death .
Research indicates that grisein's binding affinity for these enzymes is significantly higher than that of natural substrates, highlighting its potential as a potent antibiotic agent.
Grisein exhibits several notable physical and chemical properties:
These properties are essential for understanding how grisein behaves in biological systems and its potential applications in medicine .
Grisein has significant scientific applications, particularly in microbiology and pharmacology. Its primary use lies in the development of new antibiotics targeting resistant bacterial strains. Research continues to explore its efficacy against various pathogens, including those responsible for serious infections like tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .
Furthermore, due to its unique mechanism of action involving aminoacyl-tRNA synthetase inhibition, grisein serves as a valuable tool in biochemical research aimed at understanding protein synthesis and developing novel therapeutic strategies against bacterial infections .
The systematic investigation of actinomycetes, particularly Streptomyces species, revolutionized antibiotic discovery in the early 20th century. Soil-derived actinomycetes were recognized as prolific producers of antimicrobial agents, with Selman Waksman’s laboratory at Rutgers University pioneering efforts to isolate bioactive compounds from these bacteria. This research established Streptomyces as a primary source of clinically significant antibiotics, leading to the identification of streptomycin (1943) and actinomycin (1940) [1] [9]. The discovery of streptomycin from Streptomyces griseus marked the first effective treatment for tuberculosis and highlighted the genus’s biochemical versatility. By the mid-1940s, researchers had screened thousands of actinomycete strains, revealing that less than 10% of their biosynthetic potential was utilized under standard laboratory conditions—a finding later corroborated by genomic mining studies [1]. This era, termed the "golden age of antibiotic discovery," positioned actinomycetes as indispensable reservoirs for novel antimicrobial agents.
Table 1: Key Antibiotics from Actinomycetes (1940–1950)
Antibiotic | Year Discovered | Producing Organism | Clinical Significance |
---|---|---|---|
Actinomycin | 1940 | Streptomyces antibioticus | First antibiotic from actinomycetes |
Streptomycin | 1943 | Streptomyces griseus | First anti-tuberculosis drug |
Chloramphenicol | 1947 | Streptomyces venezuelae | Broad-spectrum activity |
Grisein | 1947 | Streptomyces griseus | Early sideromycin with unique transport |
Grisein was first isolated in 1947 from a strain of Streptomyces griseus cultivated from New Jersey soil samples. Initial reports described it as a water-soluble, thermostable compound exhibiting broad-spectrum activity against Gram-positive and Gram-negative bacteria. Unlike streptomycin, grisein showed preferential activity against Bacillus subtilis and Escherichia coli but was less effective against Mycobacterium tuberculosis [7]. Chromatographic separation revealed that grisein comprised multiple structurally related congeners—later identified as albomycins δ₁, δ₂, and ε—characterized by a ferrichrome-type siderophore linked to a thioribosyl-pyrimidine "warhead" [5] [6]. This hybrid structure enabled grisein to exploit bacterial iron-uptake pathways for intracellular delivery, a mechanism termed the "Trojan horse" strategy. Spectral analysis (UV/VIS) indicated absorption maxima at 220 nm and 295 nm, consistent with conjugated double bonds in the pyrimidine moiety [5] [6].
Table 2: Physicochemical Properties of Grisein (Albomycins)
Property | Grisein (Albomycin δ₂) | Albomycin ε |
---|---|---|
Molecular Weight | ~1,300 Da | ~1,280 Da |
Solubility | Water-soluble | Water-soluble |
UV Maxima | 220 nm, 295 nm | 218 nm, 292 nm |
Key Moieties | Ferrichrome siderophore + thionucleoside | Modified seryl side chain |
Bioactivity | Inhibits seryl-tRNA synthetase | Similar target |
Taxonomic classification of the grisein-producing strain sparked controversy due to phenotypic heterogeneity within the S. griseus clade. Initial classification (1948) as Actinomyces griseus was revised to Streptomyces griseus by Waksman and Henrici based on sporulation patterns and melanin production [9]. However, multilocus sequence analysis (MLSA) of housekeeping genes (atpD, gyrB, recA, rpoB, trpB) later revealed that strains historically labeled S. griseus encompassed 11 distinct genomic species. The grisein-producing isolate clustered with S. microflavus (supported by DNA-DNA hybridization values >70%) [3] [9]. Whole-genome sequencing of S. griseus IFO 13350 further identified 34 secondary metabolite biosynthetic gene clusters (BGCs), including one encoding the albomycin/grisein pathway [9]. This BGC features genes for nonribosomal peptide synthetases (NRPS) assembling the ferrichrome scaffold and thionucleoside tailoring enzymes (abmH, abmD), confirming the strain’s capacity to produce grisein analogs [5].
Grisein was among the first naturally occurring sideromycins discovered, predating formal recognition of the "siderophore-antibiotic conjugate" concept. Its identification in 1947 positioned it as a structural archetype for later sideromycins, though its relationship to albomycin (formally characterized in 1951) was initially unclear. Ferrimycin (1958) and salmycin (1993) emerged as subsequent sideromycins, all sharing a tripartite design: an iron-chelating headgroup, a peptidic linker, and an antimicrobial payload [4] [6]. Unlike ferrimycin’s linear hydroxamate scaffold, grisein/albomycin utilized cyclic ferrichrome—a design later mimicked in synthetic siderophore conjugates like cefiderocol (2019) [4]. The delayed structural elucidation of grisein (completed in 1982) [5] resulted in its frequent misclassification as a distinct compound from albomycin, though genomic evidence now confirms their identity [5] [9].
Table 3: Timeline of Major Sideromycin Discoveries
Sideromycin | Discovery Year | Producing Organism | Structural Class | Antibiotic Payload |
---|---|---|---|---|
Grisein | 1947 | Streptomyces griseus | Ferrichrome-linked | Thioribosyl-pyrimidine |
Albomycin | 1951 | Streptomyces subtropicus | Ferrichrome-linked | Identical to grisein |
Ferrimycin | 1958 | Streptomyces griseoflavus | Linear ferrioxamine | Aminoglycoside |
Salmycin | 1993 | Streptomyces violaceus | Desferrioxamine-linked | Aminodisaccharide |
Key Compounds Mentioned:
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